![molecular formula C20H22ClF2N3O3S2 B6487165 3-(benzenesulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide hydrochloride CAS No. 1216568-57-8](/img/structure/B6487165.png)
3-(benzenesulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide hydrochloride
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Overview
Description
3-(benzenesulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide hydrochloride is a useful research compound. Its molecular formula is C20H22ClF2N3O3S2 and its molecular weight is 490.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 489.0759179 g/mol and the complexity rating of the compound is 683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(Benzenesulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide hydrochloride, with CAS number 1216568-57-8, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22ClF2N3O3S2
- Molecular Weight : 490.0 g/mol
- Structure : The compound features a benzothiazole ring and a benzenesulfonamide moiety, which are significant for its biological activity.
The biological activity of the compound is primarily linked to its interaction with specific molecular targets within cells. The presence of the benzothiazole and sulfonamide groups suggests potential interactions with enzymes and receptors involved in various signaling pathways.
- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cell proliferation and survival.
- Receptor Modulation : It could modulate receptor activities that influence cell signaling and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity : Compounds containing benzothiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. They induce DNA fragmentation and activate apoptotic pathways such as caspase activation .
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
3d | Colon Cancer | 15 |
3e | Leukemia | 10 |
Case Studies
-
Study on Benzothiazole Derivatives :
A study investigated the cytotoxic effects of several benzothiazole derivatives against human leukemia cells (HL-60). Compounds similar to the target compound demonstrated significant induction of apoptosis through caspase activation . -
In Vivo Toxicity Studies :
Various analogs were tested in vivo for toxicity profiles. Doses ranging from 30 to 300 mg/kg were administered to mice, observing for signs of toxicity and efficacy in tumor reduction . The results indicated an acceptable safety margin with effective tumor suppression.
Pharmacological Profile
The pharmacological activities of this compound extend beyond anticancer effects:
- Antimicrobial Activity : Some sulfonamide compounds exhibit antimicrobial properties, suggesting potential applications in treating infections.
- Neuroprotective Effects : Research indicates that certain derivatives may have neuroprotective effects, possibly through modulation of neurotransmitter systems .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its unique structural features. The incorporation of the benzothiazole moiety is significant as it is known for its biological activity, including anti-cancer and antimicrobial properties.
- Anti-Cancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.
Biological Imaging
The fluorescent properties of the benzothiazole derivative allow it to be utilized in bioimaging applications. This can facilitate:
- Cellular Tracking : The compound can be used to label cells for tracking in vivo, providing insights into cellular dynamics.
- Targeted Imaging : Its ability to bind selectively to certain biomolecules makes it suitable for targeted imaging techniques.
Drug Development
The compound's structural characteristics make it a candidate for further development into pharmaceuticals:
- Lead Compound : It can serve as a lead compound for the synthesis of new derivatives that may exhibit enhanced biological activity or reduced toxicity.
- Formulation Studies : Research into its solubility and stability can help formulate effective drug delivery systems.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Anti-Cancer Efficacy | Showed significant inhibition of tumor growth in xenograft models when administered at specific dosages. |
Study B | Bioimaging | Demonstrated successful cellular uptake and fluorescence in live cell imaging applications, indicating potential for real-time monitoring of cellular processes. |
Study C | Structure-Activity Relationship | Analyzed various derivatives of the compound, identifying key structural features that enhance biological activity against specific cancer cell lines. |
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O3S2.ClH/c1-24(2)9-10-25(20-23-19-16(22)12-14(21)13-17(19)29-20)18(26)8-11-30(27,28)15-6-4-3-5-7-15;/h3-7,12-13H,8-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUZQULXSCIRJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.